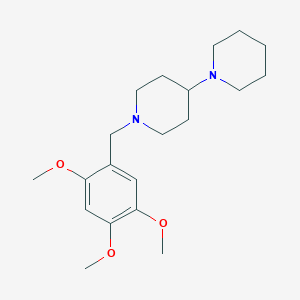

1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

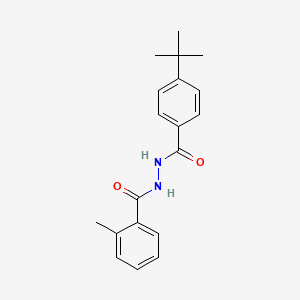

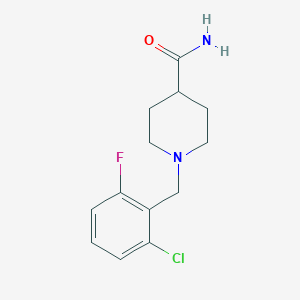

"1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine" belongs to a class of organic compounds known for their intricate molecular architecture and potential in various scientific applications. The compound features a bipiperidine backbone substituted with a trimethoxybenzyl group, which contributes to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that can include the Refortmatsky reaction, ethanolysis, ring closure via Dieckmann reaction, and Wittig reaction among others. For instance, 1,3,3-Trimethyl-2-(3,4,5-trimethoxyphenyl)-4-methylenepiperidine, a compound with structural similarities, is synthesized through a sequence of reactions starting from N-(3,4,5-trimethoxybenzylidene)methylamine, highlighting the complexity and precision required in synthesizing these compounds (Bosch, Domingo, López, & Rubiralta, 1980).

Molecular Structure Analysis

Molecular structure analysis, such as crystallography, provides insights into the arrangement of atoms within the compound and its stereochemistry. Studies like the one conducted by Zugenmaier (2013) on similar compounds offer a glimpse into the spatial arrangement and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of "1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine" is influenced by its functional groups. The trimethoxybenzyl group, in particular, may undergo reactions typical of benzyl compounds, such as electrophilic aromatic substitution. Furthermore, the bipiperidine moiety could be involved in nucleophilic substitution reactions, given its nitrogen atoms' nucleophilicity. Research on similar compounds demonstrates a range of reactions, including Mannich reactions and reactions with various electrophiles and nucleophiles, showcasing the compound's versatile reactivity (Pospieszny & Wyrzykiewicz, 2008).

properties

IUPAC Name |

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-11-7-17(8-12-21)22-9-5-4-6-10-22/h13-14,17H,4-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKZHPMKULLXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCC(CC2)N3CCCCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5418426 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650338.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5650351.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650356.png)

![2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline](/img/structure/B5650388.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5650390.png)

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)

![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)

![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)